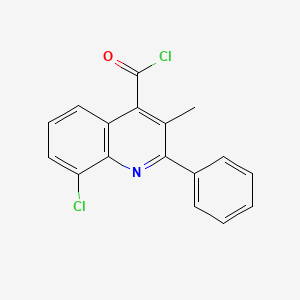
8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride
説明
8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride is a chemical compound with the molecular formula C17H11Cl2NO and a molecular weight of 316.19 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride consists of a quinoline core with a carbonyl chloride group at the 4-position, a chlorine atom at the 8-position, and a methyl group at the 3-position . The phenyl group is attached to the 2-position of the quinoline core .科学的研究の応用
Synthesis and Chemical Properties
Chloroquinoline derivatives have been extensively explored for their versatile reactivity and potential as intermediates in organic synthesis. For instance, Al-Issa (2012) investigated the synthesis of pyridine and fused pyridine derivatives, revealing the transformation of chloroquinoline compounds into various pyridine derivatives with potential applications in chemical synthesis (Al-Issa, 2012). Similarly, Sun et al. (2010) focused on the synthesis of half-titanocene chlorides with chloroquinoline ligands, demonstrating their catalytic activities in ethylene polymerization, which could have implications for material science and industrial applications (Sun et al., 2010).
Structural Investigations
Research by Yamuna et al. (2010) on the structural investigations of tetrahydroquinolino cyclohept[b]indole derivatives, including chloroquinoline moieties, provided insights into the crystallographic characteristics of these compounds, enhancing our understanding of their chemical behavior and potential for creating new materials (Yamuna et al., 2010).
Biological Applications
Murugavel et al. (2017) explored novel chloroquinoline derivatives for their antioxidant and anti-diabetic properties. This study highlighted the potential of chloroquinoline compounds in biomedical applications, focusing on their interaction with DNA and their pharmacological properties (Murugavel et al., 2017).
Optoelectronic and Material Science
Irfan et al. (2020) conducted a comprehensive study on hydroquinoline derivatives, including chloroquinoline compounds, to explore their optoelectronic and charge transport properties. This research could have significant implications for the development of new materials with applications in electronics and photonics (Irfan et al., 2020).
Environmental Applications
Song et al. (2010) examined the electrochemical oxidation of chloro-methyl phenol derivatives, including compounds related to chloroquinoline, for wastewater treatment. This study offers insights into the potential environmental applications of chloroquinoline derivatives in pollutant degradation processes (Song et al., 2010).
特性
IUPAC Name |
8-chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2NO/c1-10-14(17(19)21)12-8-5-9-13(18)16(12)20-15(10)11-6-3-2-4-7-11/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDJBCVAEZBQAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C(=CC=C2)Cl)N=C1C3=CC=CC=C3)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-3-methyl-2-phenylquinoline-4-carbonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454191.png)
![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)

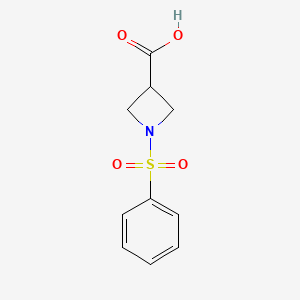

![1-(Triisopropylsilyl)-1h-pyrrolo[2,3-b]pyridin-5-ol](/img/structure/B1454199.png)
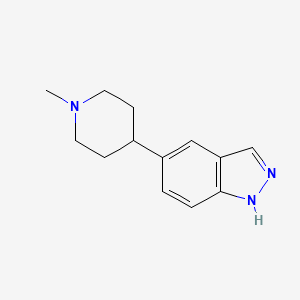
![3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1454201.png)
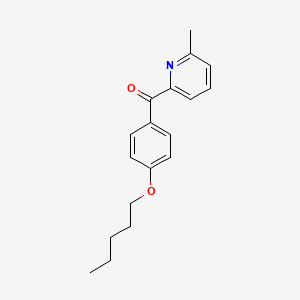
![5-[(4-Fluorophenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1454206.png)
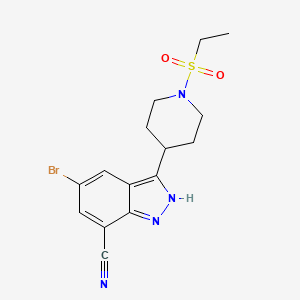
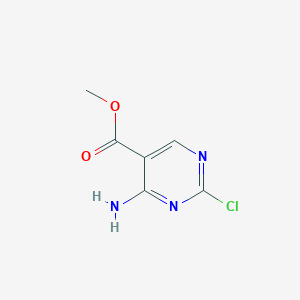

![2-Cyclopropyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1454213.png)